molecular formula C26H26N6O2 B2542887 2-(9-(3,4-dimethylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)-N-mesitylacetamide CAS No. 1206988-82-0

2-(9-(3,4-dimethylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)-N-mesitylacetamide

Cat. No.: B2542887
CAS No.: 1206988-82-0
M. Wt: 454.534
InChI Key: YIQAUCSUWSRGJO-UHFFFAOYSA-N
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Description

This compound is a heterocyclic acetamide derivative featuring a fused pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine core. Key structural elements include:

  • 3,4-Dimethylphenyl substituent: Positioned at the 9-position of the triazolo-pyrazine ring, this group enhances lipophilicity and may influence π-π stacking interactions with biological targets.

The compound is part of a broader class of pyrazolo-triazolo-pyrazines, which are studied for their diverse pharmacological profiles, including kinase inhibition and antimicrobial activity .

Properties

CAS No.

1206988-82-0

Molecular Formula

C26H26N6O2

Molecular Weight

454.534

IUPAC Name

2-[11-(3,4-dimethylphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]-N-(2,4,6-trimethylphenyl)acetamide

InChI

InChI=1S/C26H26N6O2/c1-15-10-18(4)24(19(5)11-15)27-23(33)14-32-26(34)30-8-9-31-22(25(30)29-32)13-21(28-31)20-7-6-16(2)17(3)12-20/h6-13H,14H2,1-5H3,(H,27,33)

InChI Key

YIQAUCSUWSRGJO-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)C2=NN3C=CN4C(=NN(C4=O)CC(=O)NC5=C(C=C(C=C5C)C)C)C3=C2)C

solubility

not available

Origin of Product

United States

Biological Activity

The compound 2-(9-(3,4-dimethylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)-N-mesitylacetamide is a synthetic derivative belonging to the class of heterocyclic compounds. This article explores its biological activities, including its potential therapeutic applications and mechanisms of action.

Chemical Structure and Properties

The molecular structure of this compound features a complex arrangement of triazole and pyrazine rings, which are known for their diverse biological activities. The presence of the 3,4-dimethylphenyl group enhances its lipophilicity and may influence its interaction with biological targets.

Biological Activity Overview

Recent studies have highlighted various biological activities associated with triazolo and pyrazolo derivatives. The specific compound has shown promise in several areas:

  • Antimicrobial Activity : Compounds with triazolo and pyrazolo scaffolds have demonstrated significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, derivatives have been reported to exhibit minimum inhibitory concentrations (MICs) comparable to established antibiotics like ampicillin .
  • Antimalarial Activity : Research indicates that related compounds can inhibit the growth of Plasmodium falciparum, the causative agent of malaria. Some derivatives from the triazolopyrazine scaffold have shown IC50 values as low as 0.016 µM, indicating potent antimalarial activity .
  • Cytotoxicity : Preliminary studies suggest that certain analogs do not exhibit significant cytotoxicity against human cell lines at concentrations up to 80 µM, which is crucial for developing safe therapeutic agents .

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

  • Inhibition of Enzymatic Pathways : Some studies suggest that triazolopyrazine derivatives may inhibit ATPase activity in malaria parasites, disrupting their energy metabolism and growth .
  • Binding Affinity : Molecular docking studies indicate that these compounds can bind effectively to key enzymes such as DNA gyrase and topoisomerase IV in bacteria, leading to inhibition of bacterial replication .

Case Study 1: Antibacterial Efficacy

A series of novel triazolo[4,3-a]pyrazine derivatives were synthesized and tested for antibacterial activity. Among them, one compound exhibited MIC values of 32 µg/mL against Staphylococcus aureus and 16 µg/mL against Escherichia coli, demonstrating significant antibacterial potential comparable to first-line treatments .

Case Study 2: Antimalarial Screening

In a study focusing on antimalarial compounds derived from the triazolopyrazine scaffold, several new analogs were evaluated for their ability to inhibit Plasmodium falciparum. The most potent compounds showed IC50 values ranging from 0.3 to >20 µM against different strains of the parasite .

Data Table

Biological ActivityCompoundMIC/IC50 ValuesReference
AntibacterialCompound 2e32 µg/mL (S. aureus), 16 µg/mL (E. coli)
AntimalarialSeries 4 CompoundsIC50 ≤ 0.016 µM (P. falciparum)
CytotoxicityVarious DerivativesNo toxicity at ≤80 µM

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The following table summarizes key structural and physicochemical differences between the target compound and related analogs:

Compound Core Structure Substituents Molecular Weight (g/mol) Key Features
Target Compound Pyrazolo-triazolo-pyrazine 9-(3,4-Dimethylphenyl); N-mesitylacetamide 426.48 High lipophilicity due to mesityl group; moderate solubility via 3-oxo moiety
3-[9-(2,5-Dimethylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl]-N-[2-(trifluoromethyl)benzyl]propanamide Pyrazolo-triazolo-pyrazine 9-(2,5-Dimethylphenyl); N-(2-(trifluoromethyl)benzyl)propanamide 492.51 Trifluoromethyl group enhances metabolic stability; increased electronegativity
N-[(2-Chlorophenyl)methyl]-2-[9-(3,4-dimethylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]acetamide Pyrazolo-triazolo-pyrazine 9-(3,4-Dimethylphenyl); N-(2-chlorobenzyl)acetamide 460.92 Chlorine atom improves binding affinity to electron-deficient targets
3-(Ethylthio)-9-methyl-6-(alkylthio)pyrazolo[1,5-d][1,2,4]triazolo[3,4-f][1,2,4]triazine Pyrazolo-triazolo-triazine Ethylthio and alkylthio groups ~450–500 (estimated) Sulfur atoms enhance solubility; triazine core alters electronic properties

Pharmacological Implications

  • Target Compound : The mesityl group may limit water solubility but improve blood-brain barrier penetration. The 3-oxo group could facilitate interactions with serine/threonine kinases .
  • However, its strong electron-withdrawing nature might reduce binding to hydrophobic pockets.
  • Chlorinated Analog : The chlorine atom enhances dipole interactions, making it suitable for targets with polar active sites (e.g., bacterial enzymes).
  • Triazine Derivatives : The triazine core and sulfur substituents likely shift activity toward antifungal targets (e.g., lanosterol 14α-demethylase), as seen in molecular docking studies.

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